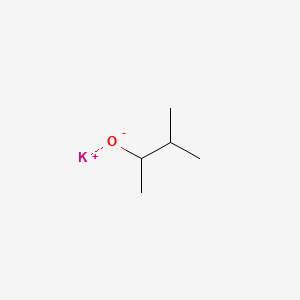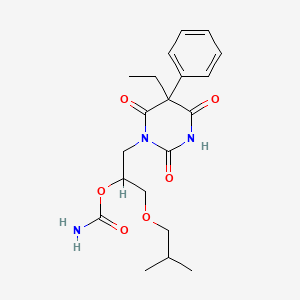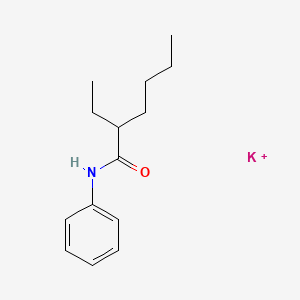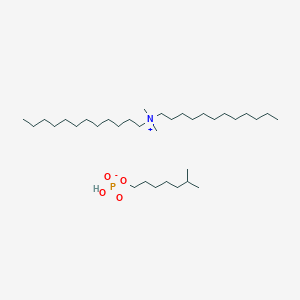
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate is a quaternary ammonium compound with a molecular formula of C26H56N.C8H18O4P and a molecular weight of 591.9. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate typically involves the reaction of didodecyldimethylammonium chloride with 6-methylheptyl hydrogen phosphate. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes steps such as mixing, heating, and purification to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Applications De Recherche Scientifique
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, cleaning agents, and industrial lubricants
Mécanisme D'action
The mechanism of action of Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. It also interacts with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didodecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Known for its use as a disinfectant and antiseptic.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with similar applications
Uniqueness
Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
67907-20-4 |
|---|---|
Formule moléculaire |
C34H74NO4P |
Poids moléculaire |
591.9 g/mol |
Nom IUPAC |
didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C26H56N.C8H19O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-8(2)6-4-3-5-7-12-13(9,10)11/h5-26H2,1-4H3;8H,3-7H2,1-2H3,(H2,9,10,11)/q+1;/p-1 |
Clé InChI |
LURYWXDCZZBTOX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


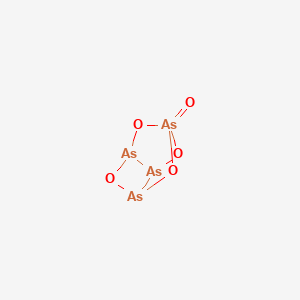
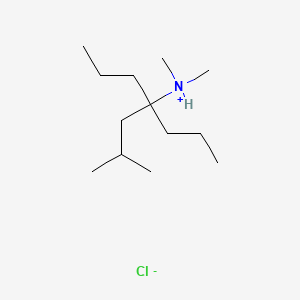
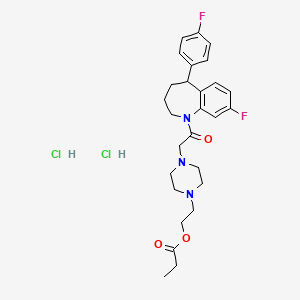
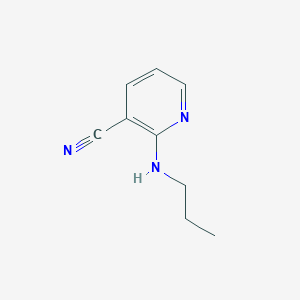
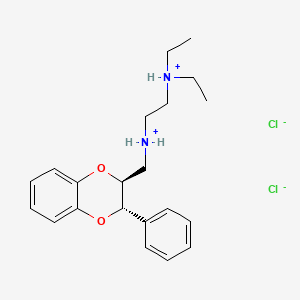
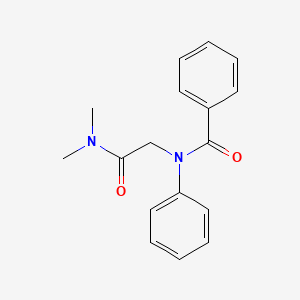
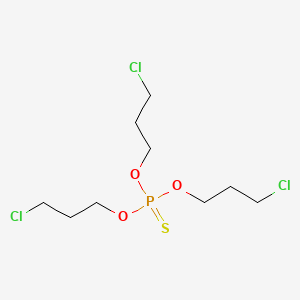
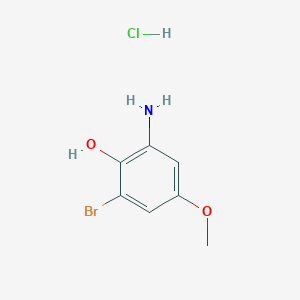

![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
